

Yadanzioside A: A Technical Guide on its Chemical Structure, Properties, and Biological Activity

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Compound of Interest		
Compound Name:	Yadanzioside A	
Cat. No.:	B1682344	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

Yadanzioside A, a quassinoid glycoside isolated from the seeds of Brucea javanica, has emerged as a compound of significant interest in pharmacological research due to its notable antitumor and antiviral activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Yadanzioside A**. Detailed experimental protocols for its isolation and biological assessment are presented, alongside an exploration of its mechanism of action, particularly its role in modulating the JAK/STAT signaling pathway in cancer cells. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and virology.

Chemical Structure and Identification

Yadanzioside A is a complex natural product classified as a quassinoid glycoside. Its structure is characterized by a highly oxygenated pentacyclic triterpene aglycone linked to a glucose moiety.

Chemical Identifiers



Identifier	Value	
IUPAC Name	methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17R) -15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11- [(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.0¹,6.0²,¹7.08,¹³]nona dec-11-ene-17-carboxylate[1]	
Molecular Formula	C32H44O16[1]	
Molecular Weight	684.69 g/mol [2]	
Canonical SMILES	C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO INVALID-LINKO3)OC(=O)CC(C)C">C@(INVALID-LINKO[C@H]6INVALID-LINK CO)O)O)O)C)O">C@HO)C(=O)OC	
InChI Key	QDQJWSSPAMZRIA-KEMICICVSA-N[2]	

| CAS Number | 95258-15-4[2] |

Physicochemical Properties

The physical and chemical properties of **Yadanzioside A** are crucial for its handling, formulation, and interpretation of biological data.

Physical Properties

Property	Value	Source
Appearance	White to off-white solid	MedChemExpress

| Melting Point | Data not available | |

Solubility | Solvent | Solubility | Notes | Source | | :--- | :--- | :--- | DMSO | 50 mg/mL (73.03 mM) | Ultrasonic may be needed. | MedChemExpress[3] | | Ethanol | 25 mg/mL (36.51 mM) |



Ultrasonic may be needed. | MedChemExpress[3] | | Pyridine | Soluble | ChemFaces[4] | | Methanol | Soluble | ChemFaces[4] |

Biological Activity

Yadanzioside A has demonstrated significant potential as both an antitumor and antiviral agent.

Antitumor Activity

Recent studies have highlighted the potent cytotoxic effects of **Yadanzioside A** against various cancer cell lines, with a particularly well-documented mechanism in hepatocellular carcinoma (HCC).

Cytotoxicity Data (IC50 Values)

Cell Line	Cancer Type	IC ₅₀ (μM)	Notes
HepG2	Hepatocellular Carcinoma	≥ 0.1	Dose-dependent inhibition of proliferation.

| LM-3 | Hepatocellular Carcinoma | ≥ 0.1 | Dose-dependent inhibition of proliferation. |

In vivo studies have further corroborated these findings, showing that **Yadanzioside A** can inhibit tumor growth in mouse models of liver cancer.

Antiviral Activity

Yadanzioside A has also been identified as a potent inhibitor of certain viruses.

Antiviral Activity Data (IC50 Values)

Virus IC ₅₀ (μM)

| Tobacco Mosaic Virus (TMV) | 5.5 |



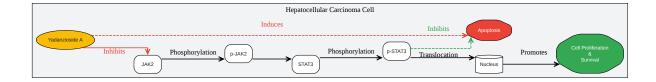
Mechanism of Action: Targeting the JAK/STAT Pathway

The primary elucidated mechanism of action for the antitumor effects of **Yadanzioside A** involves the inhibition of the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pathway is often aberrantly activated in many cancers, leading to uncontrolled cell proliferation and survival.

Yadanzioside A has been shown to exert its effects by:

- Inhibiting Phosphorylation: It dose-dependently inhibits the phosphorylation of both JAK2 and STAT3 in liver cancer cells.
- Inducing Apoptosis: By blocking the JAK/STAT pathway, Yadanzioside A triggers
 programmed cell death (apoptosis) in cancer cells. This is evidenced by increased levels of
 cleaved Caspase-3 and Caspase-8, and alterations in the expression of Bcl-2 family
 proteins.

The following diagram illustrates the proposed mechanism of action of **Yadanzioside A** on the JAK/STAT signaling pathway.



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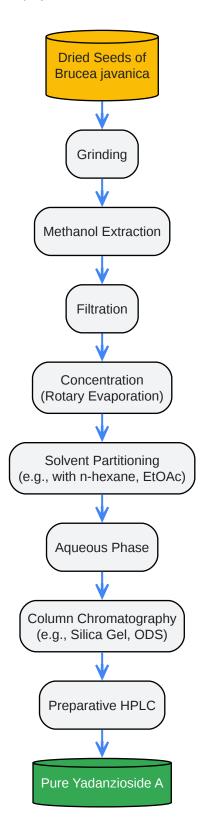
Caption: Mechanism of Yadanzioside A in HCC cells.

Experimental Protocols



Isolation of Yadanzioside A from Brucea javanica

The following is a general workflow for the isolation of **Yadanzioside A** from the seeds of Brucea javanica, based on common phytochemical extraction and purification techniques.





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Caption: General workflow for isolating Yadanzioside A.

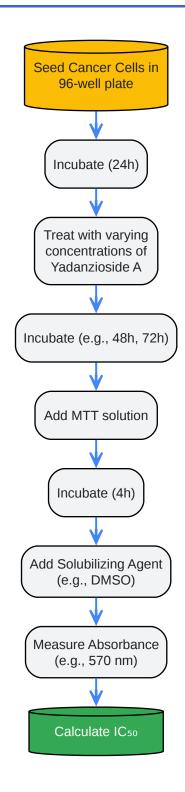
Detailed Steps:

- Preparation of Plant Material: Dried seeds of Brucea javanica are ground into a fine powder.
- Extraction: The powdered seeds are extracted exhaustively with methanol at room temperature.
- Concentration: The methanol extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, and ethyl acetate, to remove non-polar and moderately polar compounds. **Yadanzioside A**, being a glycoside, is expected to remain in the aqueous phase.
- Column Chromatography: The aqueous fraction is subjected to column chromatography over a suitable stationary phase (e.g., silica gel or reversed-phase C18 silica gel), eluting with a gradient of solvents (e.g., chloroform-methanol or water-methanol) to separate the components based on polarity.
- Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Yadanzioside A are further purified by preparative HPLC using a reversed-phase column and a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient) to obtain the pure compound.
- Structure Elucidation: The structure of the isolated **Yadanzioside A** is confirmed by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cell Viability Assay (MTT Assay)

The cytotoxic effect of **Yadanzioside A** on cancer cells can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.





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Caption: Workflow for MTT cell viability assay.

Protocol:



- Cell Seeding: Cancer cells are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.
- Treatment: The cells are then treated with various concentrations of Yadanzioside A
 (typically in a serial dilution) and a vehicle control (e.g., DMSO).
- Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion and Future Directions

Yadanzioside A is a promising natural product with demonstrated antitumor and antiviral activities. Its mechanism of action, particularly the inhibition of the JAK/STAT pathway, provides a strong rationale for its further development as a therapeutic agent. Future research should focus on a more comprehensive evaluation of its efficacy and safety in preclinical and clinical settings. Elucidation of its effects on other signaling pathways and its potential for synergistic combinations with existing therapies will be crucial for realizing its full therapeutic potential. Furthermore, detailed pharmacokinetic and pharmacodynamic studies are necessary to optimize its delivery and dosage for clinical applications.



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